trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group.
Preparation Methods
The synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-ethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve additional steps to purify the product and ensure high yield and quality.
Chemical Reactions Analysis
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Scientific Research Applications
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(4-Propylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(4-Butylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFMUNMHVYHFQ-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641362 |
Source
|
Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-77-3 |
Source
|
Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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